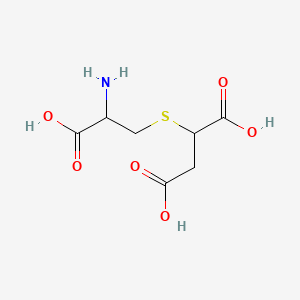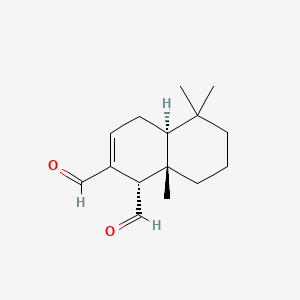
Epipolygodial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epipolygodial is a natural product found in Canella winterana, Cinnamosma macrocarpa, and other organisms with data available.
Applications De Recherche Scientifique
1. Anticancer Activities
Epipolygodial has been found to have significant antiproliferative potency against cancer cells, exceeding that of polygodial. It maintains its effectiveness against apoptosis-resistant and multidrug-resistant cancer cells. This is due to its ability to act as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and its potential for covalent modification of biological molecules with natural products (Dasari et al., 2015).
2. Activity Against Trypanosoma Cruzi
Epipolygodial and its analogues have shown low micromolar potency against all three forms of Trypanosoma cruzi, a parasite responsible for Chagas disease. This includes effectiveness against amastigotes, trypomastigotes, and epimastigotes. Some synthetic analogues compare favorably with clinically approved drugs (Turner et al., 2019).
3. Effects on Intracellular Free Ca2+ Concentration
Studies on human neuroblastoma SH-SY5Y cells have shown that epipolygodial affects the intracellular free Ca2+ concentration, albeit at higher concentrations compared to other sesquiterpenoid unsaturated dialdehydes. This indicates a potential role in influencing cellular signaling pathways related to calcium concentration (Forsby et al., 1994).
4. Antimicrobial and Cytotoxic Activities
Epipolygodial has demonstrated antimicrobial, algaecidal, cytotoxic, and mutagenic activities. Its activity spectrum includes antifungal and antibacterial properties. Derivatization of epipolygodial to less polar compounds has been found to enhance these effects (Anke & Sterner, 1991).
Propriétés
Nom du produit |
Epipolygodial |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(1S,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13+,15-/m1/s1 |
Clé InChI |
AZJUJOFIHHNCSV-VNHYZAJKSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC=C([C@H]2C=O)C=O)(C)C |
SMILES canonique |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
Synonymes |
1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde epipolygodial polygodial |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



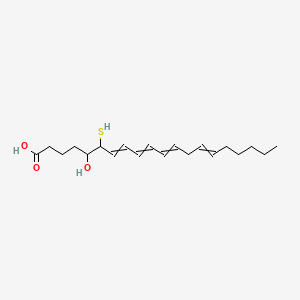
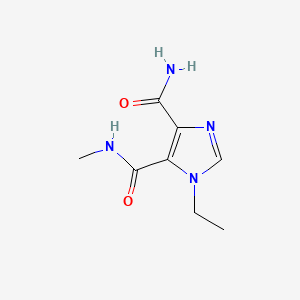
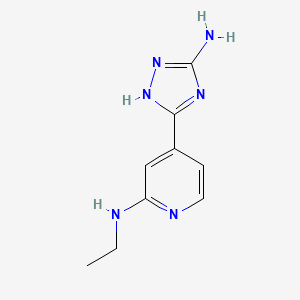
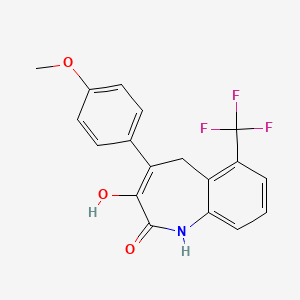
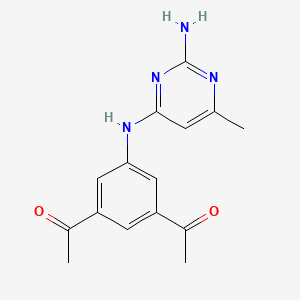
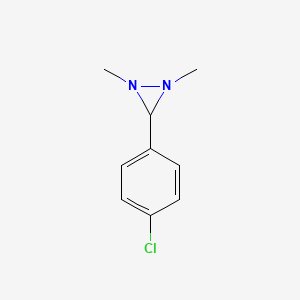
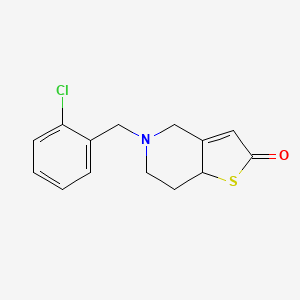
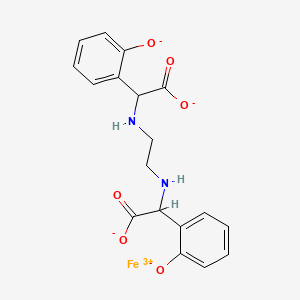
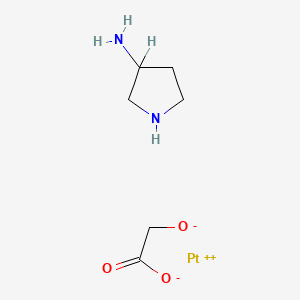
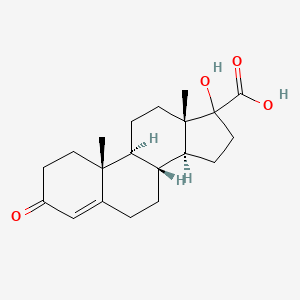
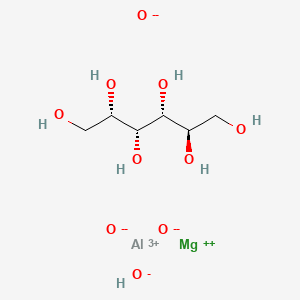
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)

